2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S2/c19-13-5-4-6-14(11-13)20-16(23)12-26-17-9-10-18(22-21-17)27(24,25)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXDGDSVOAWCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. The benzenesulfonyl group can be introduced through sulfonation reactions using benzenesulfonyl chloride under basic conditions.
The sulfanyl group is often introduced via thiolation reactions, where a suitable thiol reagent is reacted with the pyridazine intermediate. The final step involves the acylation of the thiolated pyridazine with 3-bromophenyl acetic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the benzenesulfonyl and bromophenyl groups may enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
In contrast, Analog 1’s pyrimido-benzothiazine fused system introduces rigidity, which may restrict conformational flexibility but improve target specificity . Analog 2’s pyrimidine core with a 6-oxo group could enhance hydrogen-bonding capacity compared to the sulfonyl group in the target compound .
In Analog 2, the additional 3-chloro-4-methoxybenzenesulfonyl group introduces steric hindrance and polarizability, which may affect membrane permeability . Solubility Modifiers: Analog 1’s methoxy groups and Analog 3’s oxolane (tetrahydrofuran) side chain improve aqueous solubility compared to the bromophenyl and benzenesulfonyl groups in the target compound .
Synthetic and Crystallographic Insights: The use of SHELX programs (e.g., SHELXL) for structure refinement is common across these compounds, ensuring accurate determination of bond lengths and angles critical for structure-activity relationship (SAR) studies . Analog 1’s fused-ring system required advanced validation tools to resolve disorder, as noted in crystallography literature .
Biological Activity
2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide, with the CAS number 1189909-31-6, is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 464.4 g/mol. Its structure includes a benzenesulfonyl group linked to a pyridazine ring, which is further connected to a sulfanyl group and an acetamide moiety. This unique configuration is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1189909-31-6 |
| Molecular Formula | C18H14BrN3O3S2 |
| Molecular Weight | 464.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, a related compound demonstrated effective inhibition of cancer cell lines such as HeLa and MCF-7, with IC50 values of approximately 9.22 µM and 8.47 µM respectively after 72 hours of treatment .
Mechanism of Action:
The anticancer activity is primarily attributed to the compound's ability to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. Docking studies have shown promising binding affinities to MMP-2 and MMP-9, suggesting that these interactions may hinder cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyridazine derivatives have shown promising results against various bacterial strains, indicating that modifications in the structure can enhance efficacy against pathogens .
Case Study:
In a study evaluating antimicrobial activity, derivatives with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 µg/mL to 0.98 µg/mL against different bacterial strains . This suggests that the compound could be explored further for potential therapeutic applications in treating infections.
In Vitro Studies
In vitro assays using cell lines have revealed that the compound significantly reduces cell viability in cancerous cells while exhibiting minimal toxicity towards normal cells . The percentage of viable cells decreased notably with increasing concentrations of the compound over time.
| Concentration (µM) | Viable Cells (%) at 48h | Viable Cells (%) at 72h |
|---|---|---|
| 5 | 58.48 | 43.89 |
| 10 | 45.22 | 23.88 |
| 20 | 21.24 | 15.05 |
Mechanism Insights
The mechanism by which this compound exerts its effects involves binding to specific enzymes and receptors, modulating their activity, which is essential for both anticancer and antimicrobial effects . The presence of functional groups such as the benzenesulfonyl moiety may enhance binding affinity.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires a multi-step approach. For example, intermediates like benzenesulfonyl pyridazine derivatives can be prepared via nucleophilic substitution reactions, followed by coupling with 3-bromophenylacetamide. Evidence from analogous syntheses suggests using computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways and reduce trial-and-error experimentation . Purification can employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water mixtures. Yield improvements may involve optimizing reaction temperature (70–90°C) and stoichiometric ratios of sulfhydryl-containing intermediates.
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:
- 1H/13C NMR : Confirm proton environments (e.g., sulfanyl and acetamide groups) and aromatic substitution patterns.
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ peak).
- Single-crystal X-ray diffraction : Resolve bond lengths and angles, particularly for sulfonyl and pyridazine moieties. For example, analogous compounds have achieved R-factors < 0.05 using X-ray studies at 298 K .
- FT-IR : Validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
Q. How does the compound’s solubility profile impact formulation for in vitro assays?
- Methodological Answer : Solubility in DMSO (typically >10 mM) is essential for stock solutions. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrins. Partition coefficient (logP) calculations (e.g., via ChemDraw or PubChem) predict membrane permeability. If precipitation occurs in buffer systems (PBS, pH 7.4), consider sonication or surfactant additives (e.g., Tween-80 at 0.1% v/v).
Advanced Research Questions
Q. How can computational chemistry methods predict the compound’s reactivity in novel reaction pathways?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies for sulfonyl or pyridazine modifications. For instance, ICReDD’s workflow combines quantum mechanics with machine learning to predict regioselectivity in sulfanyl substitutions . Molecular docking may also assess interactions with biological targets (e.g., kinase domains) to prioritize synthetic analogs.
Q. What strategies resolve contradictory data regarding the compound’s biological activity across assay systems?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, endotoxin contamination). To address this:
- Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM) in primary vs. immortalized cells.
- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay).
- Meta-analysis : Compare results with structurally related compounds (e.g., bromophenyl derivatives) to identify structure-activity outliers .
Q. What experimental approaches establish structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituted pyridazine rings (e.g., methyl or nitro groups) or alternative sulfonyl linkers.
- Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate electronic/steric features with activity.
- Biological testing : Screen analogs against target proteins (e.g., kinases) using surface plasmon resonance (SPR) for binding affinity measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
